1,1-dimethylguanidine;sulfuric acid

Description

The exact mass of the compound Guanidine, N,N-dimethyl-, sulfate (2:1) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3715. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

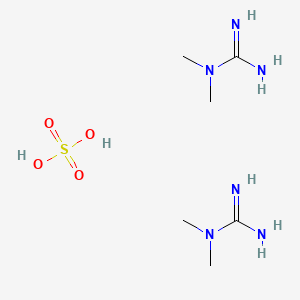

2D Structure

Properties

IUPAC Name |

1,1-dimethylguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H9N3.H2O4S/c2*1-6(2)3(4)5;1-5(2,3)4/h2*1-2H3,(H3,4,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCHFHVDZCPIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N.CN(C)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6145-42-2 (Parent) | |

| Record name | N,N-dimethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5060512 | |

| Record name | N,N-Dimethylguanidinium sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-65-2 | |

| Record name | N,N-dimethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, N,N-dimethyl-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylguanidinium sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylguanidinium sulphate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Dimethylguanidine Sulfate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1,1-dimethylguanidine sulfate, a compound of significant interest in synthetic chemistry and pharmaceutical development. Drawing upon established scientific principles and experimental data, this document aims to be an essential resource for researchers and professionals working with this versatile molecule.

Introduction: The Significance of 1,1-Dimethylguanidine Sulfate

1,1-Dimethylguanidine and its salts are pivotal intermediates and reagents in organic synthesis. The sulfate salt, in particular, offers advantages in terms of stability and ease of handling compared to the free base. Its structural relationship to metformin, a first-line medication for type 2 diabetes, underscores its importance as both a potential impurity and a synthetic precursor in pharmaceutical manufacturing.[1] A thorough understanding of its properties is therefore crucial for process optimization, quality control, and the development of novel chemical entities.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. This section details the key physical and chemical properties of 1,1-dimethylguanidine sulfate, summarized for clarity in Table 1.

Structural Elucidation

1,1-Dimethylguanidine is a guanidine derivative characterized by the presence of two methyl groups on one of the terminal nitrogen atoms. The positive charge of the protonated guanidinium moiety is delocalized across the three nitrogen atoms through resonance, which accounts for its significant basicity. The sulfate salt consists of two protonated 1,1-dimethylguanidinium cations and one sulfate anion.

Caption: Structure of 1,1-Dimethylguanidine Sulfate.

Physical Properties

1,1-Dimethylguanidine sulfate is typically a white to off-white crystalline powder.[2] It has a high melting point, decomposing at approximately 300 °C.[3]

Solubility Profile

The salt is highly soluble in water.[2][4] One source indicates a solubility of 490 g/L at 20°C.[5] However, it is generally considered insoluble in organic solvents.[2] This high aqueous solubility is attributed to the ionic nature of the salt and the hydrophilic character of the guanidinium group.

Basicity and pKa

Guanidines are strong organic bases due to the significant resonance stabilization of their conjugate acids. While a specific experimentally determined pKa value for 1,1-dimethylguanidine was not found in the available search results, the pKa of its conjugate acid is expected to be high, rendering it a strong base. For context, the related compound 1,1,3,3-tetramethylguanidine has a pKa of its conjugate acid of approximately 13.6 in water.[6] The basicity of 1,1-dimethylguanidine is a key factor in its utility as a catalyst and reagent in organic synthesis.[4]

Table 1: Physical and Chemical Properties of 1,1-Dimethylguanidine Sulfate

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₂₀N₆O₄S | [7] |

| Molecular Weight | 272.33 g/mol | [7] |

| Appearance | White to off-white powder/crystal | [2] |

| Melting Point | ~300 °C (decomposes) | [3] |

| Solubility in Water | Soluble (490 g/L at 20°C reported) | [2][4][5] |

| Solubility in Organic Solvents | Insoluble | [2] |

| pKa of Conjugate Acid | Expected to be high (strong base) | [4][6] |

Synthesis of 1,1-Dimethylguanidine Sulfate

The synthesis of guanidine derivatives often involves the reaction of a primary or secondary amine with a guanylating agent. A common and straightforward approach is the reaction of an amine with cyanamide.[8]

General Synthetic Approach: Amine Guanylation with Cyanamide

The synthesis of 1,1-dimethylguanidine can be achieved through the reaction of dimethylamine with cyanamide. This reaction proceeds via the nucleophilic attack of the amine on the nitrile carbon of cyanamide.

Caption: General workflow for the synthesis of 1,1-dimethylguanidine sulfate.

Illustrative Experimental Protocol

While a specific, detailed protocol for the synthesis of 1,1-dimethylguanidine sulfate was not found in the provided search results, a general procedure based on the guanylation of amines with cyanamide is as follows. Note: This is a generalized procedure and requires optimization and adherence to all laboratory safety protocols.

-

Reaction Setup: In a suitable reaction vessel, dissolve dimethylamine in a solvent in which it is soluble.

-

Addition of Cyanamide: Slowly add a solution of cyanamide to the dimethylamine solution. The reaction may be exothermic and require cooling.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting materials are consumed.

-

Workup and Salt Formation: Upon completion, cool the reaction mixture. To form the sulfate salt, carefully add a stoichiometric amount of sulfuric acid.

-

Isolation and Purification: The 1,1-dimethylguanidine sulfate salt may precipitate from the solution. The solid can be collected by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of 1,1-dimethylguanidine sulfate in D₂O would be expected to show a singlet for the six protons of the two methyl groups. The protons on the nitrogen atoms may be exchangeable with the deuterium in the solvent, and their signals may be broad or not observed.

-

¹³C NMR: The carbon NMR spectrum would be expected to show a signal for the methyl carbons and a signal for the guanidinium carbon.

While specific spectral data with chemical shifts and peak assignments were not available in the initial search results, several chemical suppliers indicate the availability of ¹H and ¹³C NMR spectra for 1,1-dimethylguanidine sulfate.[7][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of 1,1-dimethylguanidine sulfate would be expected to show characteristic absorption bands for N-H, C-N, and S-O bonds. The presence of broad bands in the 3000-3400 cm⁻¹ region would be indicative of N-H stretching vibrations, while C-N stretching vibrations would likely appear in the 1500-1650 cm⁻¹ region. Strong absorptions corresponding to the sulfate anion would also be present. Information on FTIR spectra for this compound is available from various sources.[7]

Chemical Reactivity and Stability

1,1-Dimethylguanidine sulfate is a stable salt under normal laboratory conditions.[2] The guanidinium cation is a weak electrophile, and the primary reactivity of the free base is as a strong, non-nucleophilic base.

Basicity and Nucleophilicity

As a strong base, 1,1-dimethylguanidine can be used to deprotonate a wide range of acidic protons in organic reactions. Its bulky nature can sometimes render it less nucleophilic than smaller bases, which can be advantageous in preventing unwanted side reactions.

Stability and Decomposition

1,1-Dimethylguanidine sulfate decomposes at its melting point of around 300 °C.[3] The thermal decomposition products may include oxides of carbon and nitrogen. It is important to avoid strong oxidizing agents, as they can react with the guanidine moiety.

Applications in Research and Drug Development

1,1-Dimethylguanidine sulfate has several notable applications in both industrial and research settings.

Reagent in Organic Synthesis

It serves as a versatile reagent in various organic transformations. For instance, it has been employed as a substrate in the modified Pictet-Spengler reaction for the synthesis of complex heterocyclic compounds.[3][10]

Industrial Applications

One of the documented industrial uses of 1,1-dimethylguanidine sulfate is as a peroxide activator for the bleaching of cellulosic textiles.[3]

Role in Pharmaceutical Science

The structural similarity of 1,1-dimethylguanidine to the biguanide moiety of metformin makes it a compound of interest in pharmaceutical analysis. It is considered a related compound or impurity of metformin.[1] Its presence in metformin drug substances needs to be monitored and controlled to ensure the quality and safety of the final product. Furthermore, as a functionalized guanidine, it can serve as a valuable building block in the synthesis of new drug candidates.[11][12] The guanidine group is a common pharmacophore in many biologically active molecules due to its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH.

Analytical Methodologies

The accurate quantification of 1,1-dimethylguanidine sulfate is essential for quality control in its production and for monitoring its levels as an impurity in pharmaceuticals.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and sensitive technique for the detection and quantification of 1,1-dimethylguanidine. A hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry has been developed for the simultaneous quantification of related arginine metabolites, which could be adapted for 1,1-dimethylguanidine.[13] Such methods offer high selectivity and low detection limits, making them suitable for trace-level analysis.[14][15]

Experimental Protocol: A Conceptual LC-MS/MS Method

The following outlines a conceptual workflow for developing an LC-MS/MS method for the quantification of 1,1-dimethylguanidine.

-

Sample Preparation: Dissolve the sample containing 1,1-dimethylguanidine sulfate in a suitable solvent, such as a mixture of acetonitrile and water. Perform any necessary dilutions to bring the concentration within the linear range of the instrument.

-

Chromatographic Separation: Utilize a HILIC column for separation. The mobile phase would typically consist of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate). A gradient elution may be employed to achieve optimal separation from other components in the sample matrix.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Optimize the instrument parameters, including the precursor ion and product ion transitions for 1,1-dimethylguanidine, to ensure high sensitivity and specificity.

-

Quantification: Create a calibration curve using standards of known concentrations of 1,1-dimethylguanidine sulfate. The concentration of the analyte in the unknown sample can be determined by comparing its peak area to the calibration curve.

Caption: Conceptual workflow for LC-MS/MS analysis.

Safety and Handling

1,1-Dimethylguanidine sulfate should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

1,1-Dimethylguanidine sulfate is a valuable compound with a range of applications stemming from its strong basicity and reactive nature. Its physical and chemical properties, including its high water solubility and stability as a salt, make it a practical reagent for various chemical transformations. Its close relationship with the widely used drug metformin highlights its importance in the pharmaceutical industry, both as a potential impurity requiring careful monitoring and as a synthetic building block for new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, intended to support the work of researchers and professionals in the field.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. myuchem.com [myuchem.com]

- 3. 1,1-DIMETHYLGUANIDINE SULFATE | 598-65-2 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. N,N-Dimethylguanidine sulfate, 98% | Fisher Scientific [fishersci.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 1,1-DIMETHYLGUANIDINE SULFATE(598-65-2) 13C NMR spectrum [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. mdpi.com [mdpi.com]

- 12. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 13. Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,1-Dimethylguanidine Sulfate

Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 1,1-dimethylguanidine sulfate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol, offering in-depth explanations for experimental choices to ensure reproducibility and a thorough understanding of the underlying chemical principles. The procedures outlined herein are self-validating, culminating in a rigorous characterization workflow to confirm product identity, purity, and key physicochemical properties.

Introduction and Significance

1,1-Dimethylguanidine is a highly basic, non-nucleophilic organic compound of significant interest in synthetic chemistry. Its sulfate salt is a stable, crystalline solid that is easier to handle and store than the free base. The guanidinium core is a critical pharmacophore, most famously represented in the widely used anti-diabetic drug metformin (a biguanide). Consequently, 1,1-dimethylguanidine sulfate serves as a vital starting material and building block in the development of novel pharmaceuticals and agrochemicals.[1] Its applications also extend to materials science, where it has been employed as a peroxide activator for bleaching cellulosic textiles.[2][3]

This guide presents a robust and scalable method for the preparation of 1,1-dimethylguanidine sulfate, starting from readily available commercial precursors. The synthesis is followed by a multi-technique characterization protocol, essential for quality control and regulatory compliance in a drug development context.

Synthesis of 1,1-Dimethylguanidine Sulfate

The synthesis is achieved through a two-stage process: the formation of the 1,1-dimethylguanidine cation via nucleophilic addition, followed by its precipitation as the sulfate salt.

Principle and Mechanism

The core of the synthesis is the reaction between dimethylammonium chloride and dicyandiamide (cyanoguanidine).[4] This reaction leverages the nucleophilic character of dimethylamine and the electrophilic nature of the nitrile carbon in dicyandiamide.

Causality of Reagent Choice:

-

Dimethylammonium Chloride: Using the pre-formed salt of dimethylamine is critical. The free base is a volatile gas (B.P. 7 °C), which would be lost at the required reaction temperatures. The salt is a stable, non-volatile solid, ensuring the reactant remains in the reaction vessel.

-

Dicyandiamide: This is a stable, inexpensive, and safe source of the cyanamide synthon required to build the guanidine core. It is preferred over the more hazardous and unstable cyanamide monomer.

The reaction proceeds via nucleophilic attack of dimethylamine on a nitrile carbon of dicyandiamide. Although the overall reaction is a condensation, the mechanism involves a series of addition and proton transfer steps.[5]

Caption: Reaction scheme for the synthesis of 1,1-dimethylguanidine sulfate.

Experimental Protocol

Materials and Equipment:

-

Dimethylammonium chloride (≥99%)

-

Dicyandiamide (≥99%)

-

Sulfuric acid (98%)

-

Deionized water

-

Ethanol (95%)

-

Activated charcoal

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers, Erlenmeyer flasks

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Protocol Steps:

-

Reaction Setup: In a 250 mL round-bottom flask, combine dimethylammonium chloride (e.g., 8.15 g, 0.1 mol) and dicyandiamide (4.2 g, 0.05 mol). This 2:1 molar ratio ensures that dimethylammonium chloride also acts as a flux to create a molten reaction medium.[4]

-

Fusion Reaction: Heat the flask in a heating mantle to 180 °C. The mixture will melt and begin to evolve ammonia gas, which should be vented to a fume hood or passed through an acid trap. The high temperature is necessary to overcome the activation energy of the addition to the nitrile group. Maintain this temperature with stirring for 3-4 hours to drive the reaction to completion.[4]

-

Isolation of Crude Product: Allow the reaction mixture to cool to room temperature. The resulting solid mass is the crude 1,1-dimethylguanidinium chloride. Dissolve this solid in a minimal amount of hot deionized water (approx. 20-30 mL).

-

Decolorization: Add a small amount of activated charcoal (approx. 0.5 g) to the hot solution and stir for 10 minutes to adsorb colored impurities.

-

Salt Metathesis and Precipitation: Filter the hot solution through Celite or filter paper to remove the charcoal. To the warm, clear filtrate, add a stoichiometric amount of dilute sulfuric acid dropwise with stirring. Prepare the dilute acid by adding concentrated H₂SO₄ (2.7 mL, ~0.05 mol) to 10 mL of cold water. The sulfate salt is less soluble than the chloride salt in aqueous ethanol, driving the precipitation.

-

Crystallization: After the addition of sulfuric acid, add an equal volume of 95% ethanol to the solution. Cool the mixture in an ice bath for 1-2 hours to complete the crystallization of 1,1-dimethylguanidine sulfate.

-

Purification: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol to remove any remaining impurities. Dry the product in a vacuum oven at 60 °C to a constant weight.

Characterization of 1,1-Dimethylguanidine Sulfate

Rigorous characterization is essential to confirm the identity and purity of the synthesized product. The following techniques provide a self-validating system of analysis.

Physicochemical Properties

The synthesized product should be a white, crystalline solid. Key quantitative data are summarized in the table below.

| Property | Expected Value | Source(s) |

| Molecular Formula | C₆H₁₈N₆ · H₂SO₄ | [1][2] |

| Molecular Weight | 272.33 g/mol | [1][2] |

| Appearance | White crystalline solid/powder | [1][2][6] |

| Melting Point | >300 °C (with decomposition) | [1][2][3] |

| Solubility (Water) | 490 g/L (at 20 °C) | [6] |

Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy

-

Solvent: D₂O

-

Expected Spectrum: The proton NMR is expected to be simple, confirming the high symmetry of the molecule.

-

~2.9 ppm (singlet, 12H): This signal corresponds to the twelve equivalent protons of the two N,N-dimethyl groups (-N(CH₃ )₂). The singlet multiplicity indicates free rotation around the C-N bonds.

-

~4.9 ppm (broad singlet, 6H): This signal, corresponding to the D₂O solvent peak, will contain the six exchangeable amine protons (-NH₂ and =NH ). These protons exchange with the deuterium in the solvent and are often not integrated or appear as a very broad, low-intensity signal.

-

3.2.2. ¹³C NMR Spectroscopy

-

Solvent: D₂O

-

Expected Spectrum:

-

~38 ppm: A single resonance corresponding to the methyl carbons (-N(C H₃)₂). This chemical shift is similar to that observed for the methyl groups in metformin hydrochloride.[7]

-

~160 ppm: A single resonance for the quaternary guanidinium carbon (-N-C (=N)-N-). This downfield shift is characteristic of a carbon double-bonded to two nitrogen atoms.

-

3.2.3. Infrared (IR) Spectroscopy

-

Method: KBr pellet or ATR

-

Expected Key Absorptions:

-

3100-3400 cm⁻¹ (strong, broad): Overlapping N-H stretching vibrations from the -NH₂ and =NH groups. Hydrogen bonding contributes to the broadness of this peak.[8]

-

~1650 cm⁻¹ (strong): C=N stretching vibration of the guanidinium core. This is a characteristic and strong absorption.

-

~1100 cm⁻¹ (strong, broad): S=O stretching vibration from the sulfate counter-ion. This powerful absorption is a clear indicator of the presence of the sulfate salt.

-

Experimental and Analytical Workflow

The entire process, from synthesis to final characterization, can be visualized as a logical workflow.

Caption: Overall workflow from synthesis to quality control.

Safety and Handling

1,1-Dimethylguanidine sulfate is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: Causes serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335). It is also classified as harmful if inhaled (H332).

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, nitrile gloves, and a lab coat. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is required.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

First Aid:

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the synthesis and characterization of 1,1-dimethylguanidine sulfate. By detailing not only the "how" but also the "why" of each experimental step, it equips researchers with the knowledge to reliably produce and validate this important chemical intermediate. The described workflow, combining a robust fusion synthesis with a multi-technique analytical approach, ensures the production of high-purity material suitable for demanding applications in pharmaceutical and chemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,1-Dimethylguanidine 97 598-65-2 [sigmaaldrich.com]

- 3. 1,1-DIMETHYLGUANIDINE SULFATE | 598-65-2 [chemicalbook.com]

- 4. zenodo.org [zenodo.org]

- 5. Total synthesis of metformin - The Science Snail [sciencesnail.com]

- 6. N,N-Dimethylguanidine sulfate, 98% | Fisher Scientific [fishersci.ca]

- 7. New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis [mdpi.com]

- 8. Synthesis, IR, Mössbauer and solid-state NMR studies of 1,1-dimethylguanidinium triphenyltin sulphate [comptes-rendus.academie-sciences.fr]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 1,1-Dimethylguanidine;Sulfuric Acid (CAS 598-65-2)

This guide provides a comprehensive technical overview of 1,1-dimethylguanidine;sulfuric acid (also known as 1,1-dimethylguanidine sulfate), a versatile reagent with significant applications in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, and applications, grounded in established scientific principles and field-proven methodologies.

Introduction and Core Concepts

1,1-Dimethylguanidine sulfate is the salt formed from the strong organic base 1,1-dimethylguanidine and sulfuric acid. The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, imparts a high degree of basicity due to the resonance stabilization of its protonated form, the guanidinium cation. The addition of two methyl groups to one of the nitrogen atoms enhances its electronic properties and reactivity.[1] The sulfate salt form provides a stable, crystalline solid that is often more convenient to handle and store than the free base.[2]

This compound is a key intermediate and catalyst in a variety of organic reactions, valued for its strong basicity and nucleophilic character.[2] Its utility spans the synthesis of pharmaceuticals, agrochemicals, and other specialized organic molecules.[2][3]

Physicochemical and Spectroscopic Data

Accurate characterization of a reagent is fundamental to its effective application. The key physicochemical properties of 1,1-dimethylguanidine sulfate are summarized below.

| Property | Value | Reference |

| CAS Number | 598-65-2 | [4] |

| Molecular Formula | C₆H₂₀N₆O₄S (as a 2:1 salt) | [5] |

| Molecular Weight | 272.33 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | >300 °C (decomposes) | [6] |

| Solubility | Soluble in water | [1] |

| InChI | InChI=1S/C3H9N3.H2O4S/c1-6(2)3(4)5;1-5(2,3)4/h1-2H3,(H3,4,5);(H2,1,2,3,4) | [7] |

| SMILES | C(N)(=N)N(C)C.S(O)(O)(=O)=O | [7] |

Spectroscopic data is crucial for the verification of the compound's identity and purity. While a comprehensive set of spectra is best obtained from the supplier's certificate of analysis, typical spectroscopic fingerprints are available in public databases.[7]

Synthesis of 1,1-Dimethylguanidine Sulfate: A Validated Protocol

The synthesis of 1,1-dimethylguanidine sulfate can be achieved through various routes, with a common and reliable method involving the reaction of a cyanamide solution with dimethylamine, followed by salt formation with sulfuric acid. The following protocol is a robust and validated procedure.[8]

Reagents and Materials

-

Dimethylamine solution (33% in water)

-

Concentrated sulfuric acid (98%)

-

Cyanamide solution (50% in water)

-

Three-necked round-bottom flask

-

Stirring apparatus

-

Cooling bath

-

Filtration apparatus

Step-by-Step Synthesis Protocol

-

Preparation of Dimethylamine Sulfate: In a 500 mL three-necked round-bottom flask equipped with a stirrer, add 170.5g (1.25 mol) of a 33% aqueous dimethylamine solution.

-

Acidification: While stirring and maintaining the temperature at or below 20 °C using a cooling bath, slowly add 60.0g (0.6 mol) of 98% concentrated sulfuric acid dropwise over approximately 1 hour.

-

Reaction Incubation: After the addition is complete, continue to stir the mixture at the same temperature for an additional 2 hours.

-

Addition of Cyanamide: Warm the reaction mixture to 25 °C. Over a period of 4-5 hours, add 84.0g (1.0 mol) of a 50% cyanamide solution dropwise at a uniform rate.

-

Final Reaction Phase: Once the cyanamide addition is complete, maintain the reaction temperature and continue stirring for 1 hour.

-

Crystallization and Isolation: Cool the reaction mixture to between -5 and 0 °C and hold at this temperature for 1 hour to induce crystallization.

-

Product Collection: Collect the precipitated solid by filtration and dry to obtain 1,1-dimethylguanidine sulfate.[8]

This method typically yields a product with a purity of over 99%.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1,1-dimethylguanidine sulfate.

Applications in Drug Development and Organic Synthesis

The utility of 1,1-dimethylguanidine sulfate is rooted in its ability to act as a potent base and a nucleophile, making it a valuable tool in the synthesis of complex organic molecules.

Intermediate in Pharmaceutical Synthesis

A prime example of its application is in the synthesis of the insecticide pirimicarb . In this process, 1,1-dimethylguanidine is condensed with acetylacetone to form the key intermediate, 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol, which is the core of the pirimicarb structure.[9]

Role in the Pictet-Spengler Reaction

1,1-Dimethylguanidine sulfate is also employed as a substrate in a modified Pictet-Spengler reaction.[4][6] This reaction is a powerful method for constructing tetrahydroisoquinoline and related heterocyclic systems, which are common scaffolds in natural products and pharmaceutical agents. The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10][11] In modified versions, guanidine derivatives can be incorporated to synthesize more complex heterocyclic structures.

The general mechanism involves the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the new ring.[1][10]

Caption: The core mechanism of the Pictet-Spengler reaction.

Catalytic Applications

The strong basicity of the guanidine moiety allows 1,1-dimethylguanidine and its salts to serve as effective catalysts in various organic transformations that require a strong, non-nucleophilic base.[2]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount.

| Hazard Statement | Precautionary Statement | Reference |

| Causes skin irritation | Wear protective gloves/protective clothing/eye protection/face protection. Wash skin thoroughly after handling. | [6] |

| Causes serious eye irritation | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [6] |

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. In case of insufficient ventilation, wear a suitable respirator.

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its strong basicity, coupled with its stability as a crystalline salt, makes it an excellent choice as both a synthetic intermediate and a catalyst. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for its safe and effective application in research and development.

References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Pirimicarb (Ref: OMS 1330) [sitem.herts.ac.uk]

- 4. 1,1-二甲基胍 硫酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 1,1-DIMETHYLGUANIDINE SULFATE | 598-65-2 [chemicalbook.com]

- 7. 1,1-DIMETHYLGUANIDINE SULFATE(598-65-2) 13C NMR [m.chemicalbook.com]

- 8. Guanidine, N,N-dimethyl-, sulfate (1:1) synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 11. name-reaction.com [name-reaction.com]

An In-depth Technical Guide to the Molecular Structure of 1,1-Dimethylguanidine Sulfate

Introduction: Unveiling a Key Synthetic Intermediate

1,1-Dimethylguanidine sulfate is a significant compound within the landscape of organic synthesis and pharmaceutical development. As a salt of the strong organic base 1,1-dimethylguanidine, it offers stability and ease of handling while retaining the potent nucleophilic and basic properties of the guanidine moiety. This guide provides a comprehensive exploration of the molecular structure of 1,1-dimethylguanidine sulfate, delving into its electronic configuration, three-dimensional arrangement, and the analytical methodologies employed for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this versatile molecule. Notably, 1,1-dimethylguanidine is recognized as a related compound to metformin, a widely used antidiabetic drug, underscoring its relevance in pharmaceutical impurity profiling and metabolic studies.[1]

Molecular Identity and Physicochemical Properties

1,1-Dimethylguanidine sulfate is a white, crystalline solid with a high melting point, reflecting the strong ionic interactions within its crystal lattice.[2][3] The compound is typically encountered as a di-guanidinium salt, with two protonated 1,1-dimethylguanidine cations electrostatically associated with a single sulfate anion.[3]

| Property | Value | Source |

| Chemical Formula | C₆H₂₀N₆O₄S | [4] |

| Molecular Weight | 272.33 g/mol | [2][3] |

| Appearance | White solid/powder | [2][3] |

| Melting Point | >300 °C (decomposes) | [1][5] |

| CAS Number | 598-65-2 | [1][3] |

| Synonyms | N,N-Dimethylguanidine sulfate, 1,1-Dimethyl guanidinium sulfate | [2][3] |

Elucidation of the Molecular Structure

The molecular structure of 1,1-dimethylguanidine sulfate is characterized by the intricate interplay of covalent bonding within the 1,1-dimethylguanidinium cation and the sulfate anion, and the ionic and hydrogen bonding interactions between them.

The 1,1-Dimethylguanidinium Cation: A Resonantly Stabilized Structure

The guanidinium group is the cornerstone of the cation's structure and reactivity. The positive charge is not localized on a single nitrogen atom but is delocalized across the central carbon and the three nitrogen atoms through resonance. This delocalization imparts significant stability to the cation and results in a planar Y-shaped C-N₃ core. The C-N bond lengths are expected to be intermediate between that of a typical C-N single bond and a C=N double bond.

The Sulfate Anion

The sulfate anion (SO₄²⁻) adopts a tetrahedral geometry with the sulfur atom at the center. The four S-O bonds are equivalent in the isolated ion. In the crystal lattice of 1,1-dimethylguanidine sulfate, the oxygen atoms of the sulfate anion act as potent hydrogen bond acceptors.

Crystal Structure Insights from a Related Compound

The asymmetric unit of this related compound contains one 1,1-dimethylguanidinium cation and one sulfate anion, indicating a 1:1 stoichiometry in that particular crystal lattice, which differs from the more common 2:1 formulation for the pure salt.[2] The O–S–O bond angles in the sulfate anion show a slight distortion from a perfect tetrahedron, indicative of the influence of the crystalline environment.[2]

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of 1,1-dimethylguanidine sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the 1,1-dimethylguanidinium cation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The six protons of the two equivalent methyl groups (-N(CH₃)₂) would give rise to a single, sharp singlet. The protons on the nitrogen atoms (-NH and -NH₂) are expected to appear as broader signals, and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is also anticipated to be straightforward. A signal corresponding to the methyl carbons and another for the central carbon of the guanidinium group would be observed. The chemical shift of the central carbon is particularly informative and reflects the electron-deficient nature of this atom due to the electronegativity of the attached nitrogens.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Assignment |

| ¹H | ~2.8 - 3.2 | -N(CH₃)₂ |

| ¹H | Variable (broad) | -NH, -NH₂ |

| ¹³C | ~35 - 45 | -N(CH₃)₂ |

| ¹³C | ~155 - 165 | C=N (Guanidinium Carbon) |

| Note: These are predicted chemical shift ranges based on data for similar guanidinium compounds and may vary depending on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in 1,1-dimethylguanidine sulfate. The spectrum is dominated by absorptions corresponding to the vibrations of the guanidinium cation and the sulfate anion.

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3100 - 3500 | N-H stretching (asymmetric and symmetric) |

| ~1650 | C=N stretching and N-H bending (scissoring) |

| ~1100 (strong, broad) | S=O stretching of the sulfate anion |

| ~615 | O-S-O bending of the sulfate anion |

The N-H stretching vibrations typically appear as a series of broad bands in the high-frequency region of the spectrum. The strong and broad absorption around 1100 cm⁻¹ is a characteristic feature of the sulfate ion.[6]

Mass Spectrometry (MS)

Mass spectrometry of 1,1-dimethylguanidine sulfate, typically using electrospray ionization (ESI) in positive ion mode, would detect the 1,1-dimethylguanidinium cation at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₃H₁₀N₃⁺, m/z ≈ 88.09). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of this cation.

The fragmentation pattern of the 1,1-dimethylguanidinium cation upon collision-induced dissociation (CID) would likely involve the loss of small neutral molecules such as ammonia (NH₃) or methylamine (CH₃NH₂). A study on the reaction of metformin with glucose showed that the metformin molecular ion fragments via the loss of an ammonia molecule.[7]

Experimental Protocols: Synthesis and Analysis

The following protocols are provided as a guide for the synthesis and analysis of 1,1-dimethylguanidine sulfate, based on established methods for related compounds.

Synthesis of 1,1-Dimethylguanidine Sulfate

This protocol describes a common method for the synthesis of guanidinium salts from the corresponding amine and a guanylating agent, such as cyanamide.

Workflow for the Synthesis of 1,1-Dimethylguanidine Sulfate

Caption: A generalized workflow for the synthesis of 1,1-dimethylguanidine sulfate.

Step-by-Step Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: To the flask, add a solution of 1,1-dimethylamine in a suitable solvent (e.g., water). In a separate container, prepare a solution of cyanamide in the same solvent.

-

Guanylation Reaction: Slowly add the cyanamide solution to the stirred 1,1-dimethylamine solution.

-

Acidification: After the initial reaction, carefully add a stoichiometric amount of dilute sulfuric acid dropwise to the reaction mixture. The reaction is exothermic, so cooling may be necessary.

-

Heating: Heat the reaction mixture to reflux for a specified period to ensure complete reaction. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the product.

-

Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified 1,1-dimethylguanidine sulfate under vacuum to a constant weight.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reversed-phase HPLC method suitable for the analysis of 1,1-dimethylguanidine sulfate. Due to the polar nature of the analyte, a hydrophilic interaction liquid chromatography (HILIC) method could also be considered.[8]

Workflow for HPLC Analysis

Caption: A typical workflow for the quantitative analysis of 1,1-dimethylguanidine sulfate by HPLC.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile |

| Gradient | Isocratic or gradient elution depending on the sample matrix |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Step-by-Step Protocol:

-

Standard Preparation: Accurately weigh a reference standard of 1,1-dimethylguanidine sulfate and prepare a stock solution in the mobile phase. Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh the sample containing 1,1-dimethylguanidine sulfate and dissolve it in the mobile phase to a known concentration.

-

Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.

-

HPLC Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

-

Quantification: Identify the peak corresponding to 1,1-dimethylguanidine sulfate based on its retention time. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 1,1-dimethylguanidine sulfate in the sample by interpolating its peak area on the calibration curve.

Conclusion: A Foundation for Further Research

This technical guide has provided a detailed overview of the molecular structure of 1,1-dimethylguanidine sulfate, integrating theoretical principles with practical analytical methodologies. The resonant stabilization of the guanidinium cation and the extensive hydrogen bonding network are key features that dictate its physicochemical properties and reactivity. The spectroscopic and chromatographic methods outlined herein provide a robust framework for the identification, characterization, and quantification of this important compound. A deeper understanding of its structure is paramount for its effective application in organic synthesis, pharmaceutical research, and materials science, paving the way for future innovations.

References

- 1. 1,1-DIMETHYLGUANIDINE SULFATE | 598-65-2 [chemicalbook.com]

- 2. Bis(1,1-dimethylguanidinium) tetraaquadimethyltin(IV) bis(sulfate) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1-DIMETHYLGUANIDINE SULFATE | 1186-46-5 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mass Spectrometry Study about In Vitro and In Vivo Reaction between Metformin and Glucose: A Preliminary Investigation on Alternative Biological Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

An In-depth Technical Guide to the Solubility of 1,1-Dimethylguanidine Sulfate in Organic Solvents

Foreword: Navigating the Solubility Challenge of a Unique Guanidinium Salt

To the researchers, scientists, and drug development professionals who form the vanguard of innovation, this guide offers a deep dive into the solubility characteristics of 1,1-dimethylguanidine sulfate. In the realm of pharmaceutical development and specialized organic synthesis, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. 1,1-Dimethylguanidine sulfate, with its ionic nature and potential for complex intermolecular interactions, presents a particularly interesting case study.

This document eschews a conventional, rigid template. Instead, it is structured to provide a comprehensive and logical narrative, beginning with the foundational principles that govern solubility, moving to practical experimental determination, and culminating in a predictive analysis based on robust scientific reasoning. As your partner in the laboratory, my goal is not just to present data but to illuminate the causality behind it, empowering you to make informed decisions in your own research endeavors. Every protocol herein is designed as a self-validating system, ensuring the trustworthiness of your results. We will journey from the theoretical to the practical, equipping you with the knowledge to confidently address the solubility challenges of this and other complex ionic compounds.

Physicochemical Portrait of 1,1-Dimethylguanidine Sulfate

1,1-Dimethylguanidine sulfate is a salt, and its solubility is fundamentally dictated by the interplay of its constituent ions—the 1,1-dimethylguanidinium cation and the sulfate anion—with the surrounding solvent molecules.

Table 1: Key Physicochemical Properties of 1,1-Dimethylguanidine Sulfate and its Cation

| Property | Value / Estimate | Significance for Solubility |

| Molecular Formula | [(CH₃)₂NC(NH₂)NH]₂·H₂SO₄ | The presence of two guanidinium cations per sulfate anion influences the stoichiometry of solvation. |

| Molecular Weight | 272.33 g/mol [1] | A fundamental property for converting between mass and molar concentrations. |

| Melting Point | ~300 °C (decomposes)[1][2] | A high melting point is indicative of a stable crystal lattice, suggesting significant energy is required for dissolution. |

| Physical Form | White to off-white crystalline powder | The solid state necessitates the disruption of the crystal lattice for dissolution to occur. |

| Aqueous Solubility | Soluble[3] | High water solubility is expected due to the ionic nature and hydrogen bonding capacity. |

| Organic Solvent Solubility | Generally reported as "insoluble"[3] | This guide will explore the nuances of this generalization. |

| pKa of Conjugate Acid (1,1-Dimethylguanidinium) | ~13.5 (estimated) | The high basicity of the guanidine moiety (pKa of 1,1,3,3-tetramethylguanidine's conjugate acid is ~13.0)[4] ensures it remains protonated and ionic across a wide pH range, a key factor in its solubility. |

| Predicted LogP (for the free base) | -0.8 (estimated) | The negative LogP of the free base indicates its hydrophilic nature. The ionic sulfate salt will be significantly more hydrophilic. |

The high melting point of 1,1-dimethylguanidine sulfate suggests a substantial crystal lattice energy . This is the energy required to separate the ions in the solid state. For dissolution to occur, the energy of solvation—the energy released when the ions are surrounded by solvent molecules—must be sufficient to overcome this lattice energy.

The Theoretical Bedrock of Solubility: A Deeper Look

The adage "like dissolves like" is a useful starting point, but a more quantitative approach is necessary for predictive power. The solubility of an ionic compound like 1,1-dimethylguanidine sulfate in an organic solvent is governed by the solvent's ability to:

-

Overcome the Crystal Lattice Energy: This requires the solvent to effectively solvate both the 1,1-dimethylguanidinium cation and the sulfate anion.

-

Stabilize the Separated Ions in Solution: The solvent must prevent the ions from re-associating and precipitating out of solution.

Several solvent properties are key indicators of this capability:

-

Dielectric Constant (ε): A measure of a solvent's ability to separate charges. Solvents with high dielectric constants are more effective at shielding the positive and negative ions from each other, thus favoring dissolution.[5]

-

Polarity Index: A relative measure of a solvent's polarity, which encompasses its ability to engage in various intermolecular interactions.[6]

-

Hansen Solubility Parameters (HSP): This model provides a more nuanced view by breaking down the total cohesive energy of a solvent into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Arising from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Arising from the ability to donate or accept hydrogen bonds.[7]

-

For a solute to dissolve in a solvent, their Hansen parameters should be similar. The large δp and δh components expected for an ionic salt like 1,1-dimethylguanidine sulfate suggest that it will be most soluble in solvents that also have significant polar and hydrogen-bonding character.

Table 2: Properties of Representative Organic Solvents

| Solvent | Type | Dielectric Constant (ε) | Polarity Index (P') | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| Water | Polar Protic | 80[5] | 10.2[6] | 15.5 | 16.0 | 42.3 |

| Methanol | Polar Protic | 33[5] | 5.1[6] | 15.1 | 12.3 | 22.3 |

| Ethanol | Polar Protic | 25[5] | 4.3 (est.) | 15.8 | 8.8 | 19.4 |

| Isopropanol | Polar Protic | 19.9 | 3.9[6] | 15.8 | 6.1 | 16.4 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 49[5] | 7.2[6] | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37[5] | 6.4[6] | 17.4 | 13.7 | 11.3 |

| Acetone | Polar Aprotic | 21[5] | 5.1[6] | 15.5 | 10.4 | 7.0 |

| Acetonitrile | Polar Aprotic | 38 | 5.8[6] | 15.3 | 18.0 | 6.1 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6[5] | 4.0[6] | 16.8 | 5.7 | 8.0 |

| Toluene | Nonpolar | 2.4 | 2.4[6] | 18.0 | 1.4 | 2.0 |

| Hexane | Nonpolar | 1.9[5] | 0.1[6] | 14.9 | 0.0 | 0.0 |

HSP values are from various sources and may vary slightly depending on the measurement method.

The following diagram illustrates the key intermolecular forces at play during the dissolution of 1,1-dimethylguanidine sulfate in a polar protic solvent like methanol.

Caption: Intermolecular forces in the solvation of 1,1-dimethylguanidine sulfate.

A Self-Validating Protocol for Experimental Solubility Determination: The Shake-Flask Method

Given the scarcity of published quantitative data, experimental determination is often necessary. The equilibrium shake-flask method is the gold standard for its reliability and direct measurement of thermodynamic solubility.[4]

Causality Behind the Protocol

This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. Each step has a specific purpose:

-

Excess Solute: Adding an excess of the solid ensures that the solution becomes saturated.

-

Equilibration Time: A prolonged agitation period (e.g., 24-48 hours) is crucial to allow the system to reach equilibrium, especially for sparingly soluble compounds.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

-

Phase Separation: Centrifugation and filtration are critical to remove all undissolved solid particles before analysis. Any suspended particles will lead to an overestimation of solubility.

-

Quantitative Analysis: A validated analytical method (e.g., HPLC-UV, LC-MS) is required to accurately determine the concentration of the dissolved solute in the supernatant.

Step-by-Step Methodology

-

Preparation: a. Prepare stock solutions of 1,1-dimethylguanidine sulfate in the chosen organic solvent for creating a calibration curve. b. Add an excess amount of solid 1,1-dimethylguanidine sulfate to a series of vials containing a known volume of the test solvent. Ensure there is a visible amount of undissolved solid.

-

Equilibration: a. Seal the vials to prevent solvent evaporation. b. Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). c. Agitate the vials for a predetermined time (e.g., 24 hours). A preliminary time-course experiment can determine the minimum time to reach equilibrium.

-

Phase Separation: a. Allow the vials to stand undisturbed at the same constant temperature for a short period to allow larger particles to settle. b. Centrifuge the vials at high speed to pellet the remaining undissolved solid. c. Carefully withdraw an aliquot of the clear supernatant. For added certainty, filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

-

Analysis: a. Dilute the supernatant with an appropriate solvent to fall within the linear range of the analytical method. b. Analyze the diluted samples using a validated HPLC-UV or LC-MS method. c. Quantify the concentration of 1,1-dimethylguanidine sulfate in the supernatant by comparing the analytical response to a calibration curve prepared from the stock solutions.

-

Calculation: a. Calculate the solubility in units such as mg/mL or mol/L, accounting for any dilutions.

The following diagram outlines the workflow for this experimental protocol.

Caption: Experimental workflow for the shake-flask solubility determination method.

Predictive Analysis and Expected Solubility Trends

In the absence of direct data for 1,1-dimethylguanidine sulfate, we can leverage data from analogous compounds to predict its behavior. Guanidine hydrochloride (GuHCl) is a suitable model, being a simple guanidinium salt.

Table 3: Experimental Solubility of Guanidine Hydrochloride in Various Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction Solubility | Approximate g/100mL |

| N,N-Dimethylformamide (DMF) | 0.4017 | ~115 |

| N,N-Dimethylacetamide (DMAC) | 0.3400 | ~100 |

| Methanol | 0.2017 | ~38 |

| Ethanol | 0.1174 | ~25 |

| Isopropanol | 0.0886 | ~20 |

| n-Propanol | 0.0660 | ~14 |

Data adapted from a study on guanidine hydrochloride solubility.[8]

Analysis and Extrapolation to 1,1-Dimethylguanidine Sulfate

-

Polar Aprotic Solvents (e.g., DMF, DMSO): GuHCl shows very high solubility in DMF. These solvents have high dielectric constants and are excellent hydrogen bond acceptors, effectively solvating the guanidinium cation. We can predict that 1,1-dimethylguanidine sulfate will also exhibit its highest solubility in this class of solvents. The presence of the two methyl groups on the guanidinium cation may slightly reduce solubility compared to GuHCl due to increased steric hindrance and a slight decrease in the number of N-H protons available for hydrogen bonding. However, the fundamental interactions remain favorable.

-

Polar Protic Solvents (e.g., Alcohols): The solubility of GuHCl decreases as the alkyl chain of the alcohol increases (Methanol > Ethanol > Propanols). This is due to the decreasing polarity and dielectric constant of the longer-chain alcohols. A similar trend is expected for 1,1-dimethylguanidine sulfate. It will likely be moderately soluble in methanol and ethanol, with solubility decreasing significantly in larger alcohols.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to solvate the charged ions effectively due to their low dielectric constants and inability to form strong hydrogen bonds. The energy of solvation would be far too low to overcome the crystal lattice energy. Therefore, 1,1-dimethylguanidine sulfate is predicted to be practically insoluble in nonpolar solvents.

Conclusion and Future Outlook

While general chemical literature often categorizes 1,1-dimethylguanidine sulfate as insoluble in organic solvents, this guide provides a more nuanced and predictive framework for the discerning scientist. The reality is a spectrum of solubilities, heavily dependent on the solvent's polarity, dielectric constant, and hydrogen bonding capabilities.

Key Takeaways:

-

The high crystal lattice energy of 1,1-dimethylguanidine sulfate is the primary barrier to dissolution.

-

Solubility is expected to be highest in polar aprotic solvents like DMF and DMSO, followed by short-chain polar protic solvents like methanol and ethanol.

-

The compound will be practically insoluble in nonpolar solvents.

-

The shake-flask method provides a robust and reliable means of obtaining quantitative solubility data for specific solvent systems.

For professionals in drug development, this understanding is critical. While aqueous formulations may be straightforward, the challenges of purification, synthesis in non-aqueous media, and the development of amorphous solid dispersions or lipid-based formulations require a thorough grasp of organic solvent solubility. The principles and protocols outlined in this guide provide a solid foundation for navigating these challenges and accelerating the development of novel therapeutics and chemical processes.

References

- 1. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guanidinium sulfates as directors of noncentrosymmetric structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. 1,1-Dimethylguanidine 97 598-65-2 [sigmaaldrich.com]

- 4. 1,1,3,3-Tetramethylguanidine - Wikipedia [en.wikipedia.org]

- 5. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 6. Polarity Index [macro.lsu.edu]

- 7. Hansen solubility parameters [stenutz.eu]

- 8. pure.ed.ac.uk [pure.ed.ac.uk]

An In-depth Technical Guide to the Basicity and pKa of 1,1-Dimethylguanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylguanidine is a small organic molecule belonging to the guanidine family of compounds. Its deceptively simple structure belies a profound chemical property: strong basicity. This characteristic makes it a valuable tool in various chemical and pharmaceutical applications, from organic synthesis to its role as a structural motif in pharmacologically active molecules.[1] An understanding of the fundamental principles governing its basicity and a precise knowledge of its acid dissociation constant (pKa) are paramount for its effective application and for the rational design of novel molecules in drug development. This guide provides a comprehensive overview of the theoretical underpinnings of 1,1-dimethylguanidine's basicity, experimental and computational methods for pKa determination, and a summary of its key chemical properties.

The Theoretical Framework of Guanidine Basicity

Guanidines are among the strongest organic bases, a property attributable to the significant resonance stabilization of their conjugate acids, the guanidinium ions. Upon protonation, the positive charge is not localized on a single nitrogen atom but is delocalized across all three nitrogen atoms through resonance. This distribution of charge dramatically stabilizes the protonated form, shifting the equilibrium of the acid-base reaction strongly towards the conjugate acid and thus resulting in high basicity.

In the case of 1,1-dimethylguanidine, protonation occurs on the unsubstituted nitrogen atom. The resulting 1,1-dimethylguanidinium ion is stabilized by three resonance contributors, effectively delocalizing the positive charge.

Caption: Resonance delocalization in the 1,1-dimethylguanidinium ion.

The pKa of 1,1-Dimethylguanidine

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of the conjugate acid. For a base, a higher pKa value indicates a stronger base. The experimentally determined aqueous pKa of 1,1-dimethylguanidine is 13.40 .[2] This high value confirms its status as a strong organic base.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Aqueous pKa |

| 1,1-Dimethylguanidine | 1,1-Dimethylguanidine | 6145-42-2 | C₃H₉N₃ | 13.40[2] |

Experimental Determination of pKa

The pKa of an organic base like 1,1-dimethylguanidine can be determined through various experimental techniques. Potentiometric titration is a classic and reliable method.[3]

Potentiometric Titration Protocol

This method involves the gradual addition of a standardized acid solution to a solution of the base and monitoring the change in pH using a pH meter. The pKa is determined from the titration curve.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: A precise amount of 1,1-dimethylguanidine is dissolved in deionized, carbonate-free water to a known concentration (e.g., 0.01 M).

-

Standardization of the Titrant: A solution of a strong acid, typically hydrochloric acid (HCl), of a similar concentration is prepared and standardized against a primary standard.

-

Titration Setup: The 1,1-dimethylguanidine solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: The standardized HCl solution is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of HCl added. The equivalence point is determined from the point of inflection of the curve. The pKa is equal to the pH at the half-equivalence point.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Computational Prediction of pKa

In addition to experimental methods, computational chemistry offers powerful tools for predicting the pKa of molecules.[4] These methods can be particularly useful in the early stages of drug discovery for screening large libraries of virtual compounds. A common approach involves calculating the Gibbs free energy of the protonation/deprotonation reaction in solution.

Computational Workflow for pKa Prediction

-

Model Building: The 3D structures of the neutral 1,1-dimethylguanidine and its protonated form (1,1-dimethylguanidinium ion) are built.

-

Conformational Search: A conformational analysis is performed to identify the lowest energy conformers for both species.

-

Geometry Optimization and Frequency Calculation: The geometries of the most stable conformers are optimized using a suitable quantum mechanical method (e.g., Density Functional Theory - DFT). Frequency calculations are performed to confirm that the structures correspond to energy minima and to obtain thermal corrections to the Gibbs free energy.

-

Solvation Energy Calculation: The effect of the solvent (water) is crucial and is accounted for using a continuum solvent model (e.g., Polarizable Continuum Model - PCM). This calculation provides the free energy of solvation for both the neutral and protonated species.

-

pKa Calculation: The Gibbs free energy of the deprotonation reaction in solution is calculated. This value is then used to calculate the pKa using the appropriate thermodynamic cycle.

Caption: A generalized workflow for the computational prediction of pKa.

Conclusion

1,1-Dimethylguanidine is a potent organic base with a pKa of 13.40 in aqueous solution.[2] Its high basicity is a direct consequence of the extensive resonance stabilization of its conjugate acid. The precise determination of its pKa is crucial for its application in organic synthesis and medicinal chemistry. Both experimental methods, such as potentiometric titration, and computational approaches provide valuable and often complementary insights into the acid-base properties of this important molecule. A thorough understanding of these principles and methodologies is essential for researchers and professionals working in the chemical and pharmaceutical sciences.

References

The Cornerstone of Antidiabetic Therapy: A Technical Guide to 1,1-Dimethylguanidine as a Pharmaceutical Precursor

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 1,1-dimethylguanidine, a critical precursor in pharmaceutical synthesis, with a primary focus on its role in the production of metformin, a cornerstone of modern diabetes management. This guide delves into the chemical properties, synthesis methodologies, mechanistic insights, and broader applications of 1,1-dimethylguanidine, offering field-proven insights to inform experimental design and drug development strategies.

Introduction: The Significance of 1,1-Dimethylguanidine in Medicinal Chemistry

1,1-Dimethylguanidine is a derivative of guanidine, a strongly basic and highly nitrogenous compound. Its unique structural and electronic properties, stemming from the delocalization of charge across the Y-shaped planar arrangement of nitrogen atoms, make it a valuable building block in organic synthesis. The presence of two methyl groups on one of the terminal nitrogen atoms enhances its solubility in organic solvents and modulates its reactivity, making it a versatile reagent.[1]

While it has applications in various chemical industries, including as a reagent in the synthesis of energetic materials and in polymer chemistry, its most significant contribution lies within the pharmaceutical sector.[1] The guanidine moiety is a privileged scaffold in drug design, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.[2][3] 1,1-Dimethylguanidine serves as a key precursor for the synthesis of biguanides, a class of drugs with significant therapeutic impact.

The Synthesis of Metformin: A Paradigm of 1,1-Dimethylguanidine's Utility

The most prominent application of 1,1-dimethylguanidine chemistry in pharmaceuticals is the synthesis of metformin (N,N-dimethylbiguanide), a first-line medication for the treatment of type 2 diabetes.[4] The industrial synthesis of metformin hydrochloride is a robust and well-established process that hinges on the reaction of dimethylamine hydrochloride with dicyandiamide (2-cyanoguanidine).[5][6] This reaction, in essence, constructs the biguanide structure from these two key precursors.

Retrosynthetic Analysis and Mechanistic Pathway

A retrosynthetic analysis of metformin reveals a logical disconnection at the C-N bond between the dimethylamino group and the biguanide core, leading back to dimethylamine and cyanoguanidine.[6]

The reaction mechanism proceeds through the nucleophilic addition of dimethylamine to the electrophilic nitrile carbon of cyanoguanidine.[5][6] In the industrial process, which typically uses the hydrochloride salt of dimethylamine, the reaction is thought to initiate with the deprotonation of dimethylamine hydrochloride by the more basic cyanoguanidine, forming a guanidinium cation and freeing the dimethylamine for nucleophilic attack.[5] A subsequent proton transfer yields the final metformin hydrochloride salt.[5]

Diagram 1: Retrosynthetic Analysis of Metformin

A simplified retrosynthetic pathway for metformin, highlighting the key bond disconnection.

Causality Behind Experimental Choices in Metformin Synthesis

The industrial synthesis of metformin has been optimized over decades to ensure high yield, purity, and cost-effectiveness. The choice of reaction parameters is critical to achieving these goals.

-

Temperature: The reaction is typically carried out at elevated temperatures, often between 120-140°C.[7] This provides the necessary activation energy for the nucleophilic attack of the relatively weakly nucleophilic dimethylamine on the nitrile group of cyanoguanidine. The use of microwave irradiation has been explored as an alternative to conventional heating to achieve more uniform and rapid heating, potentially reducing reaction times and impurity formation.[7][8]

-

Solvent: While the reaction can be performed neat (solvent-free), various solvents are employed in different patented procedures to facilitate heat transfer, control viscosity, and aid in product isolation.[9][10] Toluene is a common choice, allowing for azeotropic removal of any water present and providing a suitable temperature range for the reaction.[10] N,N-dimethylformamide (DMF) is another solvent that can be used, as it readily dissolves the reactants.[9] The choice of solvent can impact the impurity profile of the final product.

-

Stoichiometry: Equimolar or a slight excess of dimethylamine hydrochloride to dicyandiamide is typically used to drive the reaction to completion.[10]

Potential Side Reactions and Impurity Profile

A thorough understanding of potential side reactions is crucial for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). In the synthesis of metformin, several impurities can arise from the reactants or through side reactions.

-

N-Nitrosodimethylamine (NDMA): The presence of residual dimethylamine in the final product can lead to the formation of the genotoxic impurity NDMA, particularly in the presence of nitrosating agents.[11] Regulatory agencies have stringent limits on the presence of such impurities in pharmaceutical products.[5]

-

Other Impurities: Other potential impurities include unreacted starting materials and byproducts from the self-condensation of dicyandiamide or other side reactions. Pharmacopeias list several potential impurities that need to be monitored, such as melamine and cyanoguanidine.[2][9][12]

The purification of metformin hydrochloride is therefore a critical step. Recrystallization from a suitable solvent system, such as methanol or ethanol-water mixtures, is commonly employed to remove these impurities and obtain a product of high purity.[11]

Diagram 2: Metformin Synthesis and Potential Impurity Formation

A flowchart illustrating the synthesis of metformin and the potential for impurity formation.

Detailed Experimental Protocol for the Synthesis of Metformin Hydrochloride

The following protocol is a representative example of a lab-scale synthesis of metformin hydrochloride, compiled from various literature sources.[7][10][12] Note: This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory, following all relevant safety precautions.

Materials and Equipment

| Reagent/Equipment | Specifications |

| Dimethylamine hydrochloride | >99% purity |

| Dicyandiamide | >99% purity |

| Toluene | Anhydrous |

| Methanol | Reagent grade |

| Activated Carbon | Decolorizing grade |

| Round-bottom flask | Appropriate size |

| Reflux condenser | |

| Magnetic stirrer with hotplate | |

| Buchner funnel and filter flask | |

| Crystallizing dish |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add equimolar amounts of dimethylamine hydrochloride and dicyandiamide.[10] For example, 8.15 g (0.1 mol) of dimethylamine hydrochloride and 8.41 g (0.1 mol) of dicyandiamide.

-

Solvent Addition: Add a suitable volume of anhydrous toluene to the flask to create a slurry that can be efficiently stirred. A typical volume would be 50-100 mL for a 0.1 mol scale reaction.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring.[7] Maintain the reflux for a period of 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature. The metformin hydrochloride will precipitate out of the toluene.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold toluene to remove any residual soluble impurities.

-

Recrystallization: Transfer the crude metformin hydrochloride to a beaker and dissolve it in a minimal amount of hot methanol. If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a short period before being filtered hot to remove the carbon.